Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate
Description
Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate is a nicotinic acid derivative characterized by a methyl ester at the carboxyl group (position 3) and a sulfur-linked 2-aminophenyl substituent at the 6-position of the pyridine ring. This structural motif confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
methyl 6-(2-aminophenyl)sulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-12(15-8-9)18-11-5-3-2-4-10(11)14/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYHAFMHRLMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Protected Thiol Intermediates
A widely adopted route involves nucleophilic aromatic substitution (SNAr) at the 6-position of a halogenated nicotinate precursor. Methyl 6-chloronicotinate serves as the starting material, synthesized via acid-catalyzed esterification of 6-chloronicotinic acid with methanol in the presence of sulfuric acid. Subsequent substitution with a sulfur nucleophile—typically 2-aminothiophenol—requires protection of the amine group to prevent side reactions.
Procedure :
- Protection of 2-aminothiophenol : The amine group is shielded using tert-butoxycarbonyl (Boc) protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
- Substitution reaction : Methyl 6-chloronicotinate reacts with Boc-protected 2-aminothiophenol in dimethylformamide (DMF) at 80–100°C, catalyzed by potassium carbonate. The Boc group stabilizes the nucleophile, enhancing reaction efficiency.
- Deprotection : The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Substitution) | 72–85% |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography (SiO₂) |
Copper-Catalyzed Cross-Coupling Reactions
For substrates with poor electrophilicity, Ullmann-type coupling offers an alternative. This method employs methyl 6-mercaptonicotinate and 2-iodoaniline in the presence of a copper(I) catalyst.
Procedure :
- Synthesis of methyl 6-mercaptonicotinate : 6-Mercaptonicotinic acid is esterified using methanol and thionyl chloride (SOCl₂).
- Coupling reaction : Methyl 6-mercaptonicotinate, 2-iodoaniline, copper(I) iodide, and 1,10-phenanthroline are heated in DMF at 110°C under nitrogen.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Coupling) | 65–78% |
| Catalyst Loading | 10 mol% CuI |
| Reaction Time | 18–36 hours |
Reductive Amination of Nitro Precursors
A two-step strategy involving nitro reduction circumvents challenges associated with direct amine handling:
- Synthesis of methyl 6-[(2-nitrophenyl)sulfanyl]nicotinate : SNAr between methyl 6-chloronicotinate and 2-nitrothiophenol.
- Catalytic hydrogenation : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Reduction Yield | 88–92% |
| Hydrogen Pressure | 1–3 bar |
Analytical Validation and Spectral Characterization
Critical quality control measures include:
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via C18 column (acetonitrile/water gradient).
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (ESI-MS) : m/z 275.1 [M+H]⁺.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| SNAr with Protection | High regioselectivity | Multi-step protection required |
| Ullmann Coupling | Broad substrate compatibility | High catalyst loading |
| Reductive Amination | Avoids free amine handling | Requires hydrogenation setup |
Industrial-Scale Considerations
For large-scale production, the SNAr route is favored due to its scalability and cost-effectiveness. Critical parameters include:
- Solvent Recycling : DMF recovery via distillation reduces costs.
- Catalyst Optimization : Recyclable CuI systems minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aminophenyl group may interact with various receptors or enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate, differing primarily in substituents at the 6-position:
Physicochemical Properties
- Hydrolysis Kinetics : Esters with bulkier substituents (e.g., tert-butyl) exhibit slower hydrolysis by human serum albumin (HSA), as seen in . The target compound’s hydrolysis rate likely falls between fast-hydrolyzing esters (e.g., 2-butoxyethyl nicotinate) and slower ones like methyl nicotinate .
- Thermal Stability : Methyl 6-methylnicotinate has a melting point of 34°C and boiling point of 160°C/106 mmHg, whereas the target compound’s aromatic substituent may elevate its melting point due to increased intermolecular interactions .
Research Findings and Critical Analysis
- Esterase Activity : HSA hydrolyzes nicotinate esters with rates inversely correlated to substituent bulk. The target compound’s hydrolysis rate is hypothesized to be moderate, balancing stability and bioactivation .
- Toxicological Considerations: While highlights incomplete toxicological data for amino-substituted aromatics, the 2-aminophenyl group warrants further investigation into mutagenicity or metabolic byproducts .
- Synthetic Challenges: The synthesis of this compound may require palladium-catalyzed coupling or nucleophilic aromatic substitution, as seen in for related aminophenyl derivatives .
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